molecular formula C21H22N4O6S2 B2978609 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 899734-83-9

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2978609
CAS No.: 899734-83-9
M. Wt: 490.55
InChI Key: DBUYOKGAVAOSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methoxy group at position 4 and a nitro group at position 4. The sulfamoyl group at the para position of the benzamide moiety is modified with cyclopentyl and methyl substituents.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-24(14-5-3-4-6-14)33(29,30)16-9-7-13(8-10-16)20(26)23-21-22-19-17(31-2)11-15(25(27)28)12-18(19)32-21/h7-12,14H,3-6H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUYOKGAVAOSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfamoyl group. Common synthetic routes may include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced using sulfonamide chemistry, often involving the reaction of an amine with a sulfonyl chloride.

    Final Coupling: The final step usually involves coupling the benzothiazole derivative with the sulfamoyl-substituted benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring and sulfamoyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Oxadiazole Derivatives
  • LMM5 and LMM11 (Oxadiazole Derivatives) : These 1,3,4-oxadiazole-containing compounds (e.g., 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) exhibit antifungal activity by inhibiting thioredoxin reductase in Candida albicans . The oxadiazole ring may confer metabolic stability but reduced aromaticity compared to benzothiazole.
Substituent Effects on Benzothiazole
  • Nitro and Methoxy Groups : The 4-methoxy-6-nitro substitution in the target compound introduces electron-withdrawing (nitro) and electron-donating (methoxy) effects, which could modulate electronic properties and intermolecular interactions. This contrasts with analogs like N-(6-Chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (), where a chloro substituent may enhance lipophilicity .

Sulfamoyl Group Modifications

Cyclopentyl(methyl)sulfamoyl vs. Butyl(methyl)sulfamoyl
  • 4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide () : The butyl group may enhance hydrophobicity but reduce steric hindrance compared to cyclopentyl .
Dimethylsulfamoyl Analogs
  • N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide () : The dimethyl substitution simplifies the sulfamoyl group, likely increasing solubility but reducing target specificity compared to cyclopentyl(methyl) derivatives .

Physicochemical Properties

Spectral Characteristics
  • IR and NMR Data : Analogous compounds () exhibit C=O stretches at 1663–1682 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹. The absence of C=O bands in triazole derivatives () confirms structural differences that may apply to the target compound .
Solubility and Lipophilicity
  • Cyclopentyl vs. Cyclohexyl : The smaller cyclopentyl group in the target compound may reduce logP compared to cyclohexyl-containing analogs (e.g., LMM11), balancing solubility and membrane penetration .

Biological Activity

The compound 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a benzamide backbone, a sulfamoyl group, and a benzothiazole ring, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C17H20N4O4S\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}

Structural Features

  • Benzamide Backbone : Provides stability and solubility.
  • Cyclopentyl Group : Enhances lipophilicity and may influence cellular uptake.
  • Sulfamoyl Moiety : Known for antibacterial properties.
  • Benzothiazole Ring : Associated with various biological activities, including antimicrobial and anticancer effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
N-(benzo[d]thiazol-2-yl)benzamideBenzothiazole ringBasic structure without additional substituents
N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamideDiallylsulfamoyl groupEnhanced reactivity due to diallyl substituents
N-(benzo[d]thiazol-2-yl)picolinamidePicolinamide structureDifferent nitrogen-containing heterocycle

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For example, derivatives of thiazoles have shown moderate to good antimicrobial activity in various studies . The sulfamoyl group enhances this effect by targeting bacterial enzymes.

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer potential. They are known to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific combination of functional groups in our compound may enhance its efficacy against cancer cells compared to other similar compounds .

Pharmacokinetics and Bioavailability

The unique structural features of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide may improve its bioavailability. Studies suggest that modifications in the molecular structure can significantly affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Case Studies

  • Case Study on Antimicrobial Activity : A study screened several thiazole derivatives for their antibacterial activity. The results indicated that compounds similar to our target exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
  • Case Study on Anticancer Activity : Research on benzothiazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo. The findings suggest that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Q & A

Basic: What synthetic strategies are recommended for constructing the benzothiazole and sulfamoyl moieties in this compound?

Answer:
The benzothiazole core can be synthesized via cyclization of 2-aminothiophenol derivatives with nitro-substituted carboxylic acids under acidic conditions. For the sulfamoyl group, a nucleophilic substitution reaction between cyclopentylmethylamine and sulfonyl chloride intermediates is typical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts. Reaction monitoring by TLC and HPLC ensures intermediate stability .

Advanced: How can contradictory NMR signals (e.g., aromatic proton splitting) be resolved during structural validation?

Answer:
Discrepancies in NMR data often arise from dynamic effects or steric hindrance. Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of protons in the benzothiazole ring and adjacent substituents. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if single crystals are obtainable .

Basic: Which spectroscopic methods are essential for confirming the nitro group’s position on the benzothiazole ring?

Answer:
FT-IR (stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ for NO₂) and Raman spectroscopy (symmetric/asymmetric NO₂ modes) provide direct evidence. UV-Vis (λₐᵦₛ ~400 nm due to nitro conjugation) and ¹³C NMR (deshielded carbons adjacent to NO₂) further confirm substitution patterns .

Advanced: What computational approaches predict the compound’s binding affinity to kinase targets?

Answer:
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (e.g., PDB entries). Complement with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100+ ns. Quantify free energy changes via MM-PBSA/GBSA. Validate predictions with in vitro kinase inhibition assays .

Basic: How can researchers optimize reaction yields in the final amide coupling step?

Answer:
Use coupling agents like HATU or EDCI/HOBt to minimize racemization. Activate the carboxylic acid at 0–5°C before adding the amine. Monitor pH (maintain 7–8 with DIPEA) to prevent side reactions. If yields remain low, switch to microwave-assisted synthesis (20–30% improvement reported in similar benzamides) .

Advanced: What experimental designs elucidate the metabolic stability imparted by the cyclopentyl(methyl)sulfamoyl group?

Answer:
Conduct in vitro microsomal stability assays (rat/human liver microsomes) with LC-MS quantification. Compare half-life (t₁/₂) against analogues lacking the sulfamoyl group. Use HPLC-MS/MS to identify metabolites. For mechanistic insights, perform density functional theory (DFT) calculations on bond dissociation energies of the sulfamoyl linkage .

Basic: What protocols are recommended for fluorescence-based studies of this compound?

Answer:
Use spectrofluorometry (excitation/emission slit widths ≤5 nm) in anhydrous DMSO or PBS (pH 7.4). Record λₑₓ/λₑₘ at 350/450 nm, adjusting for solvent effects. Quenching studies (e.g., with KI) assess accessibility of fluorophores. Validate with time-resolved fluorescence to exclude inner-filter effects .

Advanced: How can steric hindrance from the 4-methoxy group affect regioselectivity in further functionalization?

Answer:
Employ Hammett substituent constants (σₚ values) to predict electronic effects. Use X-ray crystallography (e.g., ’s torsion angles) to map steric bulk. Test regioselectivity via electrophilic substitution (e.g., nitration) under varying conditions (HNO₃/H₂SO₄ vs. AcONO₂). Compare yields and isomers by HPLC .

Basic: What in vitro assays are suitable for preliminary cytotoxicity screening?

Answer:
Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Validate via flow cytometry (apoptosis markers) and Western blot (caspase-3 activation). Ensure solubility in DMSO (<0.1% v/v) to avoid artifacts .

Advanced: How can DFT studies clarify the electron-withdrawing effects of the nitro group on the benzothiazole’s reactivity?

Answer:
Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-311+G(d,p) level. Analyze charge distribution via Mulliken/NBO to quantify nitro’s electron withdrawal. Simulate reaction pathways (e.g., nucleophilic attack) using transition state theory. Compare with experimental kinetics (Arrhenius plots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.